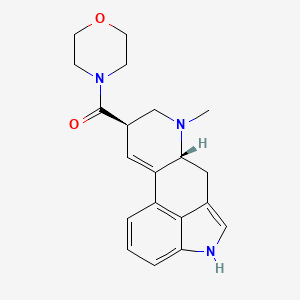

Lysergic acid morpholide

Description

Structure

3D Structure

Properties

CAS No. |

4314-63-0 |

|---|---|

Molecular Formula |

C20H23N3O2 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone |

InChI |

InChI=1S/C20H23N3O2/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3/t14-,18-/m1/s1 |

InChI Key |

OTQWCDNEJVKXKG-RDTXWAMCSA-N |

SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 |

Appearance |

Solid powder |

Other CAS No. |

4314-63-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysergic acid morpholide; LSM-775; LSM 775; LSM775; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Lysergic Acid Morpholide (LSM-775)

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of Lysergic acid morpholide (LSM-775), a lesser-known analog of lysergic acid diethylamide (LSD). Emerging from the systematic exploration of ergot alkaloids by Dr. Albert Hofmann at Sandoz Laboratories, the story of LSM-775 is intrinsically linked to the pioneering era of psychedelic research. This document delves into the synthetic origins of LSM-775, the rationale behind its creation, and the initial pharmacological investigations that sought to delineate its psychoactive profile. By synthesizing historical accounts with contemporary analytical and pharmacological data, this guide offers researchers, scientists, and drug development professionals a detailed understanding of LSM-775's unique place within the lysergamide family.

Introduction: The Landscape of Lysergamides

The mid-20th century witnessed a surge in the scientific exploration of ergot alkaloids, complex molecules produced by the fungus Claviceps purpurea.[1][2][3] This research, spearheaded by chemists like Albert Hofmann, aimed to isolate and modify these compounds to develop new pharmaceuticals.[1][2][4][5] The foundational structure of these investigations was lysergic acid, a chiral tetracyclic ergoline derivative.[6] By modifying the amide substitution at the C-8 position of the lysergic acid core, a vast array of compounds with diverse pharmacological properties could be synthesized.[7] This family of compounds, known as lysergamides, includes not only the renowned psychedelic LSD but also various clinically used medications for conditions like migraines and Parkinson's disease.[7][8]

LSM-775, or N-morpholinyllysergamide, is one such derivative, created during this period of intense chemical exploration.[9] Its discovery was not an isolated event but rather a logical step in the structure-activity relationship (SAR) studies of lysergamides, aimed at understanding how modifications to the amide group influence the compound's interaction with the central nervous system.

The Genesis of LSM-775: Synthesis and Discovery by Albert Hofmann

The synthesis of LSM-775 is attributed to Albert Hofmann and his team at Sandoz Laboratories in the 1950s.[9][10][11] Following the groundbreaking discovery of LSD's profound psychoactive effects in 1943, a systematic investigation into other lysergic acid amides was initiated to explore the structural requirements for these properties.[4][5][12][13] The primary objective was to create a library of analogs to identify compounds with potentially more favorable therapeutic profiles, such as reduced side effects or altered duration of action.

The choice of a morpholine ring as the amide substituent was a deliberate one. Morpholine is a common heterocyclic moiety in medicinal chemistry, often introduced to increase aqueous solubility and modify the pharmacokinetic and pharmacodynamic properties of a parent molecule. The rationale was to explore how replacing the diethylamide group of LSD with the bulkier and more polar morpholine ring would impact its psychoactivity.

A Plausible Synthetic Pathway

Experimental Protocol: A Postulated Synthesis of Lysergic Acid Morpholide (LSM-775)

-

Activation of Lysergic Acid: Lysergic acid is first converted to a more reactive acyl derivative. This can be achieved using a variety of coupling agents. A common method involves the use of a peptide coupling reagent or conversion to an acyl halide. For instance, treatment of lysergic acid with phosphoryl chloride or a sulfuryl chloride in an inert solvent would yield the corresponding lysergic acid chloride.

-

Amidation with Morpholine: The activated lysergic acid derivative is then reacted with morpholine. This nucleophilic acyl substitution reaction forms the desired amide bond. The reaction is typically carried out in a non-polar, aprotic solvent at controlled temperatures to minimize side reactions.

-

Purification: The crude product is then purified to remove any unreacted starting materials, reagents, and byproducts. This is typically achieved through a series of extractions and chromatographic techniques, such as column chromatography on silica gel.

-

Crystallization: The purified LSM-775 is then crystallized from a suitable solvent system to obtain a stable, crystalline solid. This step is crucial for obtaining a product of high purity for analytical and pharmacological evaluation.

Caption: The dual-receptor interaction of LSM-775.

Comparative Analysis: LSM-775 vs. LSD

To provide a clear perspective on the unique properties of LSM-775, a comparative summary with its parent compound, LSD, is presented below.

| Property | Lysergic Acid Morpholide (LSM-775) | Lysergic Acid Diethylamide (LSD) |

| Chemical Structure | Amide of lysergic acid with morpholine | Amide of lysergic acid with diethylamine |

| Year of First Synthesis | 1950s | 1938 [2][4][5][12] |

| Discoverer | Albert Hofmann | Albert Hofmann [5][12][14] |

| Reported Human Potency | Lower than LSD, with conflicting reports [9][10][15] | High potency, active in microgram range |

| Duration of Action | Shorter than LSD [10][15] | 8-12 hours |

| Primary Receptor Targets | 5-HT1A and 5-HT2A receptor agonist [10][16][17][18][19] | Potent 5-HT2A receptor agonist, with activity at other 5-HT and dopamine receptors |

| Head-Twitch Response (Rodents) | Does not induce HTR unless 5-HT1A is blocked [10][16][17] | Reliably induces HTR |

| Reported Subjective Effects | Qualitatively similar to LSD but weaker; potentially more sedating or dream-like [15][20] | Classic psychedelic effects including visual and auditory hallucinations, altered thought processes, and profound changes in consciousness |

Conclusion and Future Directions

The discovery and history of Lysergic acid morpholide offer a fascinating glimpse into the systematic exploration of psychoactive compounds. Born from the same intellectual curiosity that unveiled the power of LSD, LSM-775 stands as a testament to the intricate relationship between chemical structure and pharmacological effect. While it never gained the notoriety of its famous cousin, its unique pharmacological profile, particularly its potent 5-HT1A agonism that modulates its 5-HT2A-mediated effects, makes it a valuable tool for understanding the neurobiology of psychedelic action.

For contemporary researchers and drug development professionals, the story of LSM-775 underscores the importance of considering the full spectrum of receptor interactions when designing novel psychoactive compounds. The interplay between different receptor subtypes can lead to unexpected and potentially therapeutically valuable outcomes. Further investigation into compounds with mixed 5-HT1A/5-HT2A agonist profiles may pave the way for the development of novel therapeutics with attenuated psychedelic effects for a range of psychiatric and neurological disorders.

References

-

Goggerty, J. H., & Dille, J. M. (1957). Pharmacology of d-lysergic acid morpholide (LSM). Journal of Pharmacology and Experimental Therapeutics, 120(3), 340-348. [Link]

-

Brandt, S. D., Kavanagh, P. V., Twamley, B., Westphal, F., Elliott, S. P., Wallach, J., ... & Halberstadt, A. L. (2018). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). Drug testing and analysis, 10(2), 310-322. [Link]

-

Smithsonian Magazine. (2023). Discover the Origins of a Psychedelic Drug Synthesized by a Swiss Chemist Who Claimed It 'Found and Called Me'. [Link]

-

Wikipedia. (2024). Albert Hofmann. [Link]

-

Brandt, S. D., Kavanagh, P. V., Twamley, B., Westphal, F., Elliott, S. P., Wallach, J., ... & Halberstadt, A. L. (2017). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). Drug Testing and Analysis, 10(2), 310-322. [Link]

-

Gogerty, J. H., & Dille, J. M. (1957). Pharmacology of d-lysergic acid morpholide (LSM). Journal of Pharmacology and Experimental Therapeutics, 120(3), 340–348. [Link]

-

Giger, R. K. A., & Engel, G. (2006). Albert Hofmann's Pioneering Work on Ergot Alkaloids and Its Impact on the Search of Novel Drugs at Sandoz. CHIMIA International Journal for Chemistry, 60(1-2), 83-88. [Link]

-

HistoryPod. (2023, November 15). 16th November 1938: LSD first synthesised by Swiss chemist Albert Hofmann [Video]. YouTube. [Link]

-

Giger, R. K. A., & Engel, G. (2006). Albert Hofmann's Pioneering Work on Ergot Alkaloids and Its Impact on the Search of Novel Drugs at Sandoz, a Predecessor Company of Novartis. CHIMIA, 60(1-2), 83. [Link]

-

Brandt, S. D., Kavanagh, P. V., Twamley, B., Westphal, F., Elliott, S. P., Wallach, J., ... & Halberstadt, A. L. (2018). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). Drug Testing and Analysis. [Link]

-

Wikipedia. (2024). LSM-775. [Link]

-

Brandt, S. D., Kavanagh, P. V., Twamley, B., Westphal, F., Elliott, S. P., Wallach, J., ... & Halberstadt, A. L. (2017). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). LJMU Research Online. [Link]

-

PsychonautWiki. (2022). LSM-775. [Link]

-

Wikipedia. (2024). Ergine. [Link]

-

Wikipedia. (2024). Lysergamides. [Link]

-

Garg, N. K., & Sarpong, R. (2023). Six-Step Synthesis of (±)-Lysergic Acid. Organic Letters, 25(5), 857–860. [Link]

-

Robinson, S. L., & Panaccione, D. G. (2014). Independent Evolution of a Lysergic Acid Amide in Aspergillus Species. Applied and Environmental Microbiology, 80(10), 3093–3103. [Link]

-

Garg, N. K., & Sarpong, R. (2023). A Concise and Malleable Synthesis of (±)-Lysergic Acid. ChemRxiv. [Link]

-

Wikipedia. (2024). Lysergic acid. [Link]

-

Brandt, S. D., Kavanagh, P. V., Twamley, B., Westphal, F., Elliott, S. P., Wallach, J., ... & Halberstadt, A. L. (2018). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). ResearchGate. [Link]

-

Brandt, S. D., Kavanagh, P. V., Twamley, B., Westphal, F., Elliott, S. P., Wallach, J., ... & Halberstadt, A. L. (2018). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). eScholarship, University of California. [Link]

-

Coppola, M., & Mondola, R. (2024). Lysergic Acid Amide (LSA), an LSD Analog: Systematic Review of Pharmacological Effects, Adverse Outcomes, and Therapeutic Potentials. Journal of Psychoactive Drugs, 56(3), 324-332. [Link]

-

Bionity. (n.d.). Ergine. [Link]

-

Garg, N. K., & Sarpong, R. (2023). Six-Step Synthesis of (±)-Lysergic Acid. American Chemical Society - ACS Figshare. [Link]

-

Britannica. (2024). Albert Hofmann. [Link]

-

Wikipedia. (2024). History of LSD. [Link]

-

Passie, T. (2008). LSD: a new treatment emerging from the past. CMAJ : Canadian Medical Association journal = journal de l'Association medicale canadienne, 178(13), 1639–1640. [Link]

-

EBSCO. (n.d.). Hofmann Synthesizes the Potent Psychedelic Drug LSD-25 | Research Starters. [Link]

-

Bunk History. (n.d.). The Accidental, Psychedelic Discovery of LSD. [Link]

-

Recovered.org. (2024). LSD Manufacturing: Process, Chemistry, and Risks. [Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. youtube.com [youtube.com]

- 3. Albert Hofmann's Pioneering Work on Ergot Alkaloids and Its Impact on the Search of Novel Drugs at Sandoz, a Predecessor Company of Novartis: Dedicated to Dr. Albert Hofmann on the occasion of his 100th birthday | CHIMIA [chimia.ch]

- 4. smithsonianmag.com [smithsonianmag.com]

- 5. Albert Hofmann - Wikipedia [en.wikipedia.org]

- 6. Lysergic acid - Wikipedia [en.wikipedia.org]

- 7. Lysergamides - Wikipedia [en.wikipedia.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. LSM-775 - Wikipedia [en.wikipedia.org]

- 10. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. History of LSD - Wikipedia [en.wikipedia.org]

- 13. LSD: a new treatment emerging from the past - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Albert Hofmann | Swiss Chemist & LSD Discoverer | Britannica [britannica.com]

- 15. (Open Access) PHARMACOLOGY OF d-LYSERGIC ACID MORPHOLIDE (LSM) (1957) | John H. Gogerty | 19 Citations [scispace.com]

- 16. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM‐7… [ouci.dntb.gov.ua]

- 18. researchgate.net [researchgate.net]

- 19. LJMU Research Online [researchonline.ljmu.ac.uk]

- 20. m.psychonautwiki.org [m.psychonautwiki.org]

Chemical structure and synthesis of LSM-775

An In-Depth Technical Guide to the Chemical Structure and Synthesis of LSM-775

Executive Summary

LSM-775, also known as lysergic acid morpholide, is a notable synthetic lysergamide and a structural analog of lysergic acid diethylamide (LSD).[1][2] First synthesized in the 1950s, it has garnered renewed interest within the scientific community for its distinct pharmacological profile.[3] While possessing psychedelic potential, its effects are reported to be significantly less potent and of shorter duration than LSD, a characteristic attributed to its complex interaction with serotonin receptors.[1][2][4] This guide provides a comprehensive technical overview of the chemical structure of LSM-775, outlines a representative synthetic pathway based on established ergoline chemistry, and discusses the rationale behind the methodological choices. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's core scientific attributes.

Chemical Identity and Structural Elucidation

LSM-775 is fundamentally an ergoline derivative, a class of compounds characterized by a tetracyclic skeleton that incorporates both tryptamine and phenethylamine pharmacophores within its rigid structure.[2] Its formal IUPAC name is [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone.[1][5][6] The defining feature that distinguishes LSM-775 from its more famous congener, LSD, is the substitution of the diethylamide moiety at the C8 position with a morpholide group. This seemingly minor alteration has profound implications for its pharmacological activity.

The core structure is the D-lysergic acid scaffold. The stereochemistry at positions 5 and 8 is critical for its biological activity. The morpholine ring is attached via an amide linkage to the carboxyl group at the C8 position of the ergoline nucleus.

Key Structural Features

Caption: Chemical structure of LSM-775 highlighting the core components.

Physicochemical Properties & Identifiers

The structural properties of LSM-775 have been extensively characterized using modern analytical techniques, including X-ray crystallography, NMR spectroscopy, and various forms of mass spectrometry.[7][8] A summary of its key identifiers is presented below.

| Identifier | Value | Source(s) |

| IUPAC Name | [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone | [1][5][6] |

| Common Names | LSM-775, Lysergic acid morpholide, N-Morpholinyllysergamide | [1][2][6] |

| CAS Number | 4314-63-0 | [1][5][9] |

| Molecular Formula | C₂₀H₂₃N₃O₂ | [1][9][10] |

| Molar Mass | 337.423 g·mol⁻¹ | [1] |

| SMILES | CN1CC(=O)N5CCOCC5 | [6][10] |

| InChI Key | OTQWCDNEJVKXKG-RDTXWAMCSA-N | [1][5][10] |

Synthesis of LSM-775: Strategy and Protocol

The synthesis of LSM-775, first reported by Stoll and Hoffmann, follows the general principles of lysergamide preparation.[3] The primary strategic consideration is the formation of a stable amide bond between the carboxyl group of lysergic acid and the secondary amine, morpholine. This requires the activation of the carboxylic acid to facilitate nucleophilic attack by the morpholine nitrogen.

Retrosynthetic Approach

The retrosynthesis of LSM-775 is straightforward, involving a single disconnection at the amide C-N bond. This reveals the two primary precursors: D-lysergic acid and morpholine. Lysergic acid itself can be obtained via the hydrolysis of naturally occurring ergot alkaloids, such as ergotamine.[11]

Synthesis Workflow

The forward synthesis involves three critical stages: preparation of the lysergic acid starting material, activation of the carboxylic acid, coupling with morpholine, and finally, purification of the product.

Caption: Conceptual workflow for the synthesis of LSM-775 from an ergot alkaloid precursor.

Representative Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established principles of lysergamide synthesis. It must be carried out by qualified personnel in a properly equipped laboratory, adhering to all safety regulations. Yields and reaction conditions may require optimization.

Objective: To synthesize LSM-775 from D-lysergic acid and morpholine.

Materials:

-

D-lysergic acid

-

Morpholine, anhydrous

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve D-lysergic acid (1.0 eq) in anhydrous DMF.

-

Amine Addition: To the stirred solution, add anhydrous triethylamine (3.0 eq) followed by anhydrous morpholine (1.5 eq). Cool the reaction mixture to 0 °C in an ice bath.

-

Rationale: Triethylamine acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the acid formed during the reaction. An excess of morpholine is used to drive the reaction to completion.

-

-

Carboxylic Acid Activation: Slowly add diphenylphosphoryl azide (DPPA) (1.2 eq) to the cooled reaction mixture.

-

Rationale: DPPA is an efficient and relatively safe coupling reagent that converts the carboxylic acid into a highly reactive acyl azide intermediate in situ, which readily reacts with the amine. This method avoids the harsher conditions required for forming an acid chloride.

-

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture by pouring it into a separatory funnel containing ethyl acetate and water.

-

Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Rationale: The aqueous washes remove unreacted reagents, DMF, and other water-soluble impurities. The bicarbonate wash specifically removes any remaining acidic starting material.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure LSM-775.

-

Characterization: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Rationale and Mechanism

The scientific interest in LSM-775 stems from its unique pharmacological profile. It is a potent agonist at multiple serotonin receptors.[1] Critically, it acts as a high-efficacy partial agonist at the 5-HT₂A receptor, the primary target for classic psychedelics.[3] However, unlike LSD, it is also a potent full agonist of the 5-HT₁A receptor.[1]

This dual activity is key to its attenuated psychedelic effects. Research suggests that the activation of 5-HT₁A receptors exerts an inhibitory or "masking" effect on the 5-HT₂A-mediated psychedelic response.[1][3] In animal models, LSM-775 does not induce the head-twitch response—a behavioral proxy for hallucinogenic potential—unless the 5-HT₁A receptor is blocked by an antagonist.[3]

Caption: Proposed modulatory effect of 5-HT₁A receptor activation on 5-HT₂A-mediated effects of LSM-775.

Conclusion

LSM-775 stands as a chemically and pharmacologically fascinating molecule. Its structure, a simple morpholide derivative of lysergic acid, belies a complex interaction with the serotonergic system that distinguishes it from canonical psychedelics like LSD. The synthesis is achievable through standard amide coupling methodologies, hinging on the effective activation of the lysergic acid carboxyl group. For drug development professionals and researchers, LSM-775 serves as a valuable chemical tool for probing the nuanced roles of the 5-HT₂A and 5-HT₁A receptors and understanding how their interplay can modulate psychedelic activity.

References

-

LSM-775. (n.d.). In Wikipedia. Retrieved from [Link]

-

LSM-775. (n.d.). Wikiwand. Retrieved from [Link]

-

LSM-775. (2022, June 30). PsychonautWiki. Retrieved from [Link]

-

LSM-775. (n.d.). chemeurope.com. Retrieved from [Link]

-

Brandt, S. D., Kavanagh, P. V., Twamley, B., et al. (2017). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). Drug Testing and Analysis, 10(2), 310-322. Retrieved from [Link]

-

LSM-775. (n.d.). WikiMed. Retrieved from [Link]

-

Methanone, ((8beta)-9,10-didehydro-6-methylergolin-8-yl)-4-morholinyl-. (n.d.). PubChem. Retrieved from [Link]

-

Brandt, S. D., Kavanagh, P. V., Twamley, B., et al. (2018). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). Drug Testing and Analysis, 10(2), 310–322. Retrieved from [Link]

-

Isomer Design. (2024, February 14). Delving into the World of Lysergamides: The Past, Present, and Future [Video]. YouTube. Retrieved from [Link]

-

Brandt, S. D., et al. (2018). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). ResearchGate. Retrieved from [Link]

Sources

- 1. LSM-775 - Wikipedia [en.wikipedia.org]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSM-775 [medbox.iiab.me]

- 5. LSM-775 - Wikiwand [wikiwand.com]

- 6. Methanone, ((8beta)-9,10-didehydro-6-methylergolin-8-yl)-4-morholinyl- | C20H23N3O2 | CID 199507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LSM-775 [chemeurope.com]

- 10. caymanchem.com [caymanchem.com]

- 11. youtube.com [youtube.com]

Lysergic Acid Morpholide (LSM-775) vs. Lysergic Acid Diethylamide (LSD): A Comparative Analysis of Chemical and Pharmacological Properties

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the chemical, pharmacological, and structural properties of two notable lysergamides: Lysergic acid diethylamide (LSD) and Lysergic acid morpholide (LSM-775). While both compounds share the core ergoline scaffold derived from lysergic acid, the substitution at the C8 carboxamide position—a diethylamide for LSD and a morpholide for LSM-775—imparts significant differences in their physicochemical characteristics, receptor binding profiles, functional efficacy, and overall potency. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis to inform future research and development in the field of serotonergic compounds. We will delve into their synthesis, structure-activity relationships (SAR), and the underlying mechanisms that dictate their distinct pharmacological profiles, supported by experimental data and protocols.

Introduction and Structural Overview

Lysergic acid diethylamide (LSD) is a prototypical semi-synthetic psychedelic compound, first synthesized by Albert Hofmann in 1938.[1] Its profound effects on consciousness, mediated primarily through the serotonin 5-HT₂A receptor, have made it a subject of intense scientific interest for decades.[2][3] Lysergic acid morpholide (LSM-775) is a close structural analog of LSD, also derived from lysergic acid.[4] Despite its structural similarity, LSM-775 exhibits a markedly different pharmacological profile, characterized by significantly lower potency and a distinct qualitative experience, according to anecdotal reports and early studies.[4][5]

The fundamental difference lies in the amide substituent attached to the ergoline backbone. LSD possesses a flexible diethylamide group, whereas LSM-775 incorporates a more rigid and bulkier morpholine ring. This seemingly minor alteration has profound implications for how each molecule interacts with its biological targets.

Figure 1: Structural comparison showing the common ergoline core and distinct amide groups of LSD and LSM-775.

Synthesis and Physicochemical Properties

Both LSD and LSM-775 are semi-synthesized from lysergic acid, which is most commonly derived from ergot alkaloids produced by the Claviceps purpurea fungus.[6][7] The synthesis involves the activation of the carboxylic acid group of lysergic acid, followed by amidation with the corresponding amine—diethylamine for LSD or morpholine for LSM-775.

Caption: High-level overview of the semi-synthetic pathway from lysergic acid to LSD and LSM-775.

The choice of the amide substituent directly influences the molecule's physical and chemical characteristics, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Lysergic Acid Diethylamide (LSD) | Lysergic Acid Morpholide (LSM-775) |

| Molecular Formula | C₂₀H₂₅N₃O | C₂₀H₂₃N₃O₂ |

| Molar Mass | 323.43 g/mol [8] | 337.423 g/mol [9] |

| Appearance | Colorless, odorless crystalline solid[7][10] | Powdered solid[11] |

| Potency | Extremely high (active at 20-100 µg)[2][7] | Lower than LSD (active at 75-700 µg)[9] |

| IUPAC Name | 9,10-didehydro-N,N-diethyl-6-methylergoline-8β-carboxamide[7] | [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone[9] |

Table 1: Comparative Physicochemical Properties of LSD and LSM-775.

Comparative Pharmacology and Mechanism of Action

The primary mechanism of action for classic psychedelics is agonism or partial agonism at the serotonin 5-HT₂A receptor.[3][12] However, the full pharmacological profile is complex, involving interactions with a wide range of serotonin, dopamine, and adrenergic receptors.[2][13] The subtle structural variance between LSD and LSM-775 leads to a significantly different "receptor fingerprint."

Receptor Binding Affinity

Receptor binding assays are crucial for quantifying the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Analysis of available data reveals that while both compounds bind to a similar set of receptors, their affinities differ substantially.

| Receptor Target | LSD Kᵢ (nM) | LSM-775 Kᵢ (nM) | Notes |

| 5-HT₁A | 1.1 - 14 | 31.0 ± 7.4 | LSM-775 shows a notable affinity for 5-HT₁A, though lower than LSD.[14] |

| 5-HT₂A | 0.9 - 2.9 | 29.5 ± 4.1 | LSD's affinity for the primary psychedelic target is an order of magnitude higher than LSM-775's.[14] |

| 5-HT₂B | 0.48 | Data Not Available | High affinity for LSD, implicated in its long duration of action.[15] |

| 5-HT₂C | 1.0 - 4.9 | Data Not Available | Another key serotonin receptor in the 5-HT₂ family. |

| Dopamine D₂ | 1.6 - 24 | Data Not Available | LSD's interaction with D₂ receptors may contribute to its psychosis-like effects at higher doses.[13][16] |

Table 2: Comparative Receptor Binding Affinities (Kᵢ) of LSD and LSM-775. Data for LSD compiled from multiple sources.[13][17] Data for LSM-775 from Brandt et al., 2017.[14]

Expertise & Experience Insight: The approximately tenfold lower affinity of LSM-775 for the 5-HT₂A receptor is a critical finding.[14] This directly correlates with its reduced in vivo potency. The more constrained morpholine ring likely creates steric hindrance within the 5-HT₂A binding pocket, preventing the optimal conformational fit achieved by LSD's flexible diethylamide group. Furthermore, recent crystallographic studies suggest the receptor forms a "lid" over bound LSD, trapping it and contributing to its long duration; the bulkier morpholide group of LSM-775 may interfere with the formation of this lid, leading to a shorter duration of action.[18]

Functional Efficacy & Signaling

Beyond binding, a compound's functional efficacy—its ability to activate the receptor and trigger downstream signaling—is paramount. LSD is characterized as a partial agonist at the 5-HT₂A receptor.[13][19] This activation initiates a Gq-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[12]

LSM-775 has been shown to act as a full agonist at 5-HT₁A receptors and a partial agonist at all three 5-HT₂ receptor subtypes (2A, 2B, 2C).[14]

Caption: Simplified signaling pathway initiated by the binding of lysergamides to the 5-HT₂A receptor.

In Vivo Correlates: The Head-Twitch Response (HTR)

In rodent models, the head-twitch response (HTR) is a reliable behavioral proxy for 5-HT₂A receptor activation and is used to screen for potential hallucinogenic activity. A fascinating experimental finding differentiates LSM-775 from LSD. While LSD is a potent inducer of the HTR, LSM-775 fails to induce it on its own. However, when the 5-HT₁A receptor is blocked by a selective antagonist (like WAY-100,635), LSM-775 then robustly induces the HTR.[11][20]

Trustworthiness Insight: This self-validating experimental design strongly suggests that LSM-775's concurrent activation of the 5-HT₁A receptor masks or functionally inhibits its 5-HT₂A-mediated effects.[11] This "serotonergic brake" phenomenon may explain the reports of weak or threshold psychedelic effects in humans, as the 5-HT₁A agonism could be counteracting the classic psychedelic response.[21] This highlights the importance of evaluating a compound's full receptor profile, as off-target activities can profoundly modulate the primary effect.

Experimental Protocol: Competitive Radioligand Binding Assay

To provide a practical framework for researchers, the following is a standardized protocol for determining the binding affinity (Kᵢ) of a test compound (e.g., LSM-775) at the human 5-HT₂A receptor.

Objective: To determine the Kᵢ of LSM-775 for the human 5-HT₂A receptor expressed in HEK293 cells using [³H]ketanserin as the radioligand.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Cell membrane preparations from these cells.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]ketanserin (specific activity ~80 Ci/mmol).

-

Non-specific binding control: Mianserin (10 µM).

-

Test Compound: LSM-775, dissolved in DMSO and serially diluted.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize receptor-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh assay buffer to a final protein concentration of ~100 µg/mL.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: 50 µL membrane preparation, 50 µL [³H]ketanserin (final concentration ~1 nM), and 50 µL assay buffer.

-

Non-specific Binding: 50 µL membrane preparation, 50 µL [³H]ketanserin, and 50 µL Mianserin (10 µM).

-

Competitive Binding: 50 µL membrane preparation, 50 µL [³H]ketanserin, and 50 µL of serially diluted LSM-775 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature (~25°C) for 60 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of LSM-775 that inhibits 50% of specific [³H]ketanserin binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

-

Conclusion

The comparison between LSD and LSM-775 serves as an exemplary case study in structure-activity relationships. A minor modification to the amide substituent on the ergoline core—replacing two ethyl groups with a morpholine ring—results in a compound with a distinct and attenuated pharmacological profile.

Key Differentiators:

-

Structure: LSM-775's morpholide group is bulkier and more conformationally restricted than LSD's diethylamide group.

-

5-HT₂A Affinity: LSD binds to the 5-HT₂A receptor with approximately tenfold higher affinity than LSM-775.[14]

-

In Vivo Activity: LSM-775's 5-HT₂A-mediated effects appear to be masked by its concurrent 5-HT₁A agonist activity, a phenomenon not observed with LSD.[11]

-

Potency: LSD is one of the most potent psychoactive substances known, while LSM-775 is significantly less potent and may only produce weak psychedelic effects in humans.[2][9]

For drug development professionals, this analysis underscores the exquisite sensitivity of serotonergic receptors to ligand structure. The data suggest that LSM-775 is not merely a "weaker LSD" but a compound with a unique, mixed 5-HT₁A/5-HT₂A agonist profile. This dual activity could be explored for therapeutic applications distinct from those of classic psychedelics, where modulation of both receptor systems may be desirable. Further research, including X-ray crystallography of LSM-775 bound to the 5-HT₂A receptor and detailed in vivo characterization, is warranted to fully elucidate its therapeutic potential and mechanism of action.

References

- Wikipedia. (n.d.). LSD.

-

Brandt, S. D., Kavanagh, P. V., Twamley, B., Westphal, F., Elliott, S. P., Wallach, J., ... & Halberstadt, A. L. (2017). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). Drug testing and analysis, 10(2), 310-322. Retrieved from [Link]

- Recovered.org. (2025, May 23). LSD Manufacturing: Process, Chemistry, and Risks.

- DEA Diversion Control Division. (n.d.). D-LYSERGIC ACID DIETHYLAMIDE (LSD).

-

Gogerty, J. H., & Dille, J. M. (1957). Pharmacology of d-lysergic acid morpholide (LSM). Journal of Pharmacology and Experimental Therapeutics, 120(3), 340-348. Retrieved from [Link]

-

De Gregorio, D., Comai, S., Posa, L., & Gobbi, G. (2016). d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. International journal of molecular sciences, 17(11), 1945. Retrieved from [Link]

- De Gregorio, D., Comai, S., Posa, L., & Gobbi, G. (2016). d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. VIVO.

- Woolf, N., & Scott, M. J. (2023). Overview of the synthetic approaches to lysergic acid as a precursor to the psychedelic LSD. Organic & Biomolecular Chemistry, 21(30), 6049-6060.

- SciSpace. (n.d.). PHARMACOLOGY OF d-LYSERGIC ACID MORPHOLIDE (LSM).

-

Passie, T., Halpern, J. H., Stichtenoth, D. O., & Emrich, H. M. (2008). The pharmacology of lysergic acid diethylamide: a review. CNS neuroscience & therapeutics, 14(4), 295-314. Retrieved from [Link]

- Cayman Chemical. (n.d.). LSD and Its Structural Derivatives.

-

Brandt, S. D., Kavanagh, P. V., Twamley, B., Westphal, F., Elliott, S. P., Wallach, J., ... & Halberstadt, A. L. (2017). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). Drug Testing and Analysis. Retrieved from [Link]

- Chemistry Stack Exchange. (2014, January 22). What chemical properties make LSD so psychoactive?.

-

Drugs.com. (n.d.). LSD (Acid): Effects, Hazards & Extent of Use. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Lysergide (LSD) drug profile. Retrieved from [Link]

-

Nichols, D. E. (2017). Chemistry and Structure-Activity Relationships of Psychedelics. Current topics in behavioral neurosciences, 36, 1-43. Retrieved from [Link]

- ChemRxiv. (n.d.). A Concise and Malleable Synthesis of (±)-Lysergic Acid.

- Semantic Scholar. (n.d.). Chemistry and Structure-Activity Relationships of Psychedelics.

- Nichols, D. E. (2017, January 25). LSD: Mechanism of Action and Side Effects. Serious Science.

- ResearchGate. (2023, July 7). Overview of the synthetic approaches to lysergic acid as a precursor to the psychedelic LSD.

- BenchChem. (2025). A Comparative Analysis of Lysergic Acid and Isolysergic Acid Receptor Binding.

-

Kurc, A., & Cholewiński, M. (2022). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules, 27(19), 6296. Retrieved from [Link]

- PsychonautWiki. (2022, June 30). LSM-775.

- ResearchGate. (2025, August 7). Chemistry and Structure–Activity Relationships of Psychedelics.

-

Brandt, S. D., Kavanagh, P. V., Twamley, B., Westphal, F., Elliott, S. P., Wallach, J., ... & Halberstadt, A. L. (2018). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). Drug testing and analysis, 10(2), 310-322. Retrieved from [Link]

-

Nanome. (2021, May 6). GPCRs in VR: Psychedelic! Structure of LSD bound to human serotonin receptor [Video]. YouTube. Retrieved from [Link]

- Wikipedia. (n.d.). LSM-775.

-

Wikipedia. (n.d.). Lysergic acid. Retrieved from [Link]

- Wacker, D., Wang, C., Gati, C., & Cherezov, V. (2023). Six-Step Synthesis of (±)-Lysergic Acid. Journal of the American Chemical Society, 145(5), 2846-2851.

-

Paul, M., Kufner, A., & Pabel, J. (2013). Argyreia nervosa (Burm. f.): receptor profiling of lysergic acid amide and other potential psychedelic LSD-like compounds by computational and binding assay approaches. Journal of ethnopharmacology, 148(2), 592-599. Retrieved from [Link]

- UQ eSpace. (n.d.). Genie in a blotter: A comparative study of LSD and LSD analogues' effects and user profile.

- ResearchGate. (2025, June 19). (PDF) Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775).

-

The Organic Chemistry Tutor. (2023, February 17). LSD Synthesis in 7 Steps (Educational) | Lysergic acid, organic chemistry, reaction mechanisms [Video]. YouTube. Retrieved from [Link]

- Brandt, S. D., Kavanagh, P. V., Twamley, B., Westphal, F., Elliott, S. P., Wallach, J., ... & Halberstadt, A. L. (2017). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). Drug Test Anal, 10(2), 310-322.

- LJMU Research Online. (2017). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775).

- MIND Blog. (2024, February 20). A Lid for Every Pot - Crystal Structure of LSD-Bound Serotonin Receptor.

-

ResearchGate. (2013, December 27). What is the effect of LSD and DMT in sigma-1 receptors?. Retrieved from [Link]

-

Neuro Transmissions. (2020, April 11). 2-Minute Neuroscience: LSD [Video]. YouTube. Retrieved from [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. LSD - Wikipedia [en.wikipedia.org]

- 3. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.psychonautwiki.org [m.psychonautwiki.org]

- 5. (Open Access) PHARMACOLOGY OF d-LYSERGIC ACID MORPHOLIDE (LSM) (1957) | John H. Gogerty | 19 Citations [scispace.com]

- 6. recovered.org [recovered.org]

- 7. Lysergide (LSD) drug profile | www.euda.europa.eu [euda.europa.eu]

- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 9. LSM-775 - Wikipedia [en.wikipedia.org]

- 10. drugs.com [drugs.com]

- 11. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. serious-science.org [serious-science.org]

- 13. d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. [vivo.weill.cornell.edu]

- 14. scispace.com [scispace.com]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. Argyreia nervosa (Burm. f.): receptor profiling of lysergic acid amide and other potential psychedelic LSD-like compounds by computational and binding assay approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]

- 19. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM‐7… [ouci.dntb.gov.ua]

- 21. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775) - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Lysergic Acid Morpholide (LSM-775): A Technical Guide

Executive Summary

Lysergic acid morpholide (LSM-775) is a semi-synthetic lysergamide and a structural analog of lysergic acid diethylamide (LSD). First synthesized in the 1950s, it has recently re-emerged as a novel psychoactive substance (NPS), prompting a renewed interest in its pharmacological profile.[1][2] This technical guide provides a comprehensive analysis of LSM-775, synthesizing data from in vitro receptor binding and functional assays, as well as in vivo preclinical models.

The key finding is that LSM-775 exhibits a unique dual-receptor activity. It demonstrates nearly equivalent, moderate-to-high affinity for both human serotonin 5-HT1A and 5-HT2A receptors.[1] Functionally, it acts as a potent, full agonist at 5-HT1A receptors and a potent partial agonist at 5-HT2A receptors.[1][3] This profile contrasts with classic psychedelics like LSD, where 5-HT2A receptor activation is the primary driver of hallucinogenic effects. In vivo studies in murine models reveal that the potent 5-HT1A agonism of LSM-775 actively masks the 5-HT2A-mediated head-twitch response (HTR), a behavioral proxy for hallucinogenic potential.[2] This masking effect is reversed by the administration of a 5-HT1A antagonist. These findings provide a compelling pharmacological rationale for historical and anecdotal reports describing LSM-775 as producing only weak or threshold psychedelic effects in humans.[1][3] This document details the experimental evidence, protocols, and signaling pathways that define the distinct pharmacological signature of LSM-775.

Introduction

Lysergic acid morpholide (LSM-775), also known as N-morpholinyllysergamide, is a derivative of d-lysergic acid, placing it in the ergoline family alongside LSD.[3] Its structure is distinguished from LSD by the substitution of the diethylamide group with a morpholine ring at the C8 carboxamide position. First described by Stoll and Hoffmann in the 1950s, early human studies yielded conflicting reports on its psychoactive properties, with some suggesting LSD-like effects at higher doses but with a shorter duration, and others finding only minimal effects.[1] The recent appearance of LSM-775 on the NPS market has necessitated a rigorous scientific characterization to understand its mechanism of action and potential effects.[2] This guide elucidates the core pharmacology of LSM-775, focusing on its interactions with key serotonin receptors that govern psychedelic activity.

Analytical Characterization

Prior to pharmacological assessment, the identity and purity of LSM-775 samples were confirmed using a suite of analytical techniques. These methods include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC).[1][2] This rigorous analytical validation ensures that the observed pharmacological effects are attributable to the compound .

Receptor Binding Profile

The primary mechanism of action for lysergamide psychedelics involves interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor target. This is quantified by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity.

LSM-775 was screened against a panel of receptors, with key interactions identified at the human 5-HT1A and 5-HT2A receptors. Competitive binding assays revealed that LSM-775 has a nearly equivalent affinity for both receptor subtypes.[1] This is a critical point of differentiation from LSD, which shows a higher affinity for the 5-HT2A receptor.[4]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) at Human Serotonin Receptors

| Compound | 5-HT1A Receptor | 5-HT2A Receptor |

|---|---|---|

| LSM-775 | 31.0 ± 7.4[1] | 29.5 ± 4.1[1] |

| LSD | 1.1[4] | 1.11 - 2.9[4][5] |

Data presented as mean ± SEM where available. Ki values represent the concentration of the ligand that occupies 50% of the receptors.

Protocol 3.1: Competitive Radioligand Binding Assay (5-HT2A Receptor)

-

Objective: To determine the binding affinity (Ki) of LSM-775 for the human 5-HT2A receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific determinant: Ketanserin (1 µM).

-

Test compound: LSM-775, serially diluted.

-

96-well filter plates (GF/C filter with 0.3% PEI pre-soak).[6]

-

Scintillation cocktail and microplate scintillation counter.

-

-

Methodology:

-

Preparation: Thaw cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 70-100 µ g/well .[7]

-

Assay Setup: In a 96-well plate, combine 150 µL of the membrane preparation, 50 µL of serially diluted LSM-775 (or vehicle for total binding, or 1 µM Ketanserin for non-specific binding), and 50 µL of [3H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM).[6][8]

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to reach binding equilibrium.[6][8]

-

Termination: Terminate the reaction by rapid vacuum filtration through the pre-soaked 96-well filter plate.

-

Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.[6]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of LSM-775. Determine the IC50 (concentration inhibiting 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Functional Activity & Signaling Pathways

While binding affinity indicates how well a compound binds to a receptor, functional assays are required to determine the cellular response it elicits (i.e., whether it acts as an agonist, antagonist, or inverse agonist). The potency (EC50) and efficacy (Emax) of a compound are key parameters derived from these assays.

LSM-775 demonstrates distinct functional profiles at its primary targets. At the human 5-HT1A receptor, it acts as a full agonist with high potency (EC50 = 1 nM), measured by its ability to inhibit cAMP accumulation.[1] At the human 5-HT2 receptor subtypes, it acts as a partial agonist , assessed via Gq-mediated intracellular Ca2+ mobilization.[1][3] Its highest potency among the 5-HT2 subtypes is at the 5-HT2A receptor.[1]

Table 2: Comparative Functional Potencies (EC50, nM) and Efficacy (Emax)

| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Classification |

|---|---|---|---|---|---|

| LSM-775 | h-5-HT1A | cAMP Inhibition | 1.0[1] | ~100 | Full Agonist |

| LSM-775 | h-5-HT2A | Ca2+ Mobilization | 4.9[1] | 89[1] | Partial Agonist |

| LSM-775 | h-5-HT2B | Ca2+ Mobilization | 26[1] | 77[1] | Partial Agonist |

| LSM-775 | h-5-HT2C | Ca2+ Mobilization | 230[1] | 77[1] | Partial Agonist |

| LSD | h-5-HT2A | Ca2+ Mobilization | 1.45 - 7.2[9][10][11] | 79 - 95[9] | Partial Agonist |

Emax is relative to the maximal response of the endogenous agonist, 5-HT.

5-HT2A Receptor Signaling

The hallucinogenic effects of classic psychedelics are primarily mediated by 5-HT2A receptor agonism.[12] This G-protein coupled receptor (GPCR) canonically signals through the Gq/11 pathway. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of Ca2+ from intracellular stores, a response that can be measured in functional assays.[13][14] Additionally, the 5-HT2A receptor can signal through a β-arrestin pathway, which may be associated with different physiological outcomes.[15]

Protocol 4.1: Calcium Mobilization Functional Assay

-

Objective: To determine the potency (EC50) and efficacy (Emax) of LSM-775 at the human 5-HT2A receptor.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Cell culture medium (e.g., Ham's F12 with 10% FBS).[16]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).[14][16]

-

Test compound: LSM-775, serially diluted.

-

Reference agonist: 5-HT, serially diluted.

-

Black-walled, clear-bottom 96-well or 384-well microplates.

-

Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[17]

-

-

Methodology:

-

Cell Plating: Plate the 5-HT2A-expressing cells into the microplates at an appropriate density (e.g., 30,000 cells/well for 96-well plate) and incubate overnight to allow for adherence.[16]

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye reconstituted in assay buffer to each well. Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells.[16]

-

Compound Preparation: During incubation, prepare serial dilutions of LSM-775 and the reference agonist 5-HT in assay buffer in a separate compound plate.

-

Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Baseline Reading: The instrument measures baseline fluorescence for 10-20 seconds.[17]

-

Agonist Addition: The instrument's liquid handler automatically adds the compound dilutions from the compound plate to the cell plate.

-

Kinetic Reading: The instrument continues to record the fluorescence signal for 60-180 seconds to capture the peak increase in intracellular calcium resulting from receptor activation.[17]

-

Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 and Emax values. LSM-775's Emax is expressed as a percentage of the maximal response induced by 5-HT.

-

In Vivo Pharmacology (Preclinical Models)

The head-twitch response (HTR) in mice is a well-validated behavioral model used as a proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.[18] Classic psychedelics like LSD reliably induce a dose-dependent increase in HTR frequency.[19]

When administered to C57BL/6J mice, LSM-775, despite its activity at the 5-HT2A receptor, did not induce the HTR at any tested dose (up to 3 mg/kg).[1] This finding is highly significant and points to a modulating mechanism not present with typical psychedelics. The leading hypothesis is that the potent, concurrent activation of 5-HT1A receptors by LSM-775 actively suppresses or "masks" the 5-HT2A-mediated HTR.

To test this hypothesis, a subsequent experiment was conducted where mice were pre-treated with WAY-100,635, a selective 5-HT1A receptor antagonist. In these animals, the subsequent administration of LSM-775 produced a robust, dose-dependent induction of the HTR.[1][2] This result strongly supports the theory that 5-HT1A receptor activation functionally antagonizes the 5-HT2A-mediated behavioral effects of LSM-775.

Protocol 5.1: Mouse Head-Twitch Response (HTR) Assay

-

Objective: To assess the in vivo 5-HT2A receptor agonist activity of LSM-775 and the modulatory role of the 5-HT1A receptor.

-

Subjects: Male C57BL/6J mice.[1]

-

Apparatus: Observation chambers. For automated detection, a small magnet is affixed to the mouse's head, and movement is recorded by a surrounding magnetometer coil.[19]

-

Methodology:

-

Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

-

Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle, LSM-775 at various doses). For the blockade experiment, create parallel groups that will receive the antagonist pre-treatment.

-

Pre-treatment (Blockade Experiment Only): Administer the 5-HT1A antagonist WAY-100,635 (1 mg/kg, subcutaneous) or its vehicle. Return mice to their home cages for a 20-minute pre-treatment period.[1]

-

Drug Administration: Administer LSM-775 (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, intraperitoneal) or vehicle.

-

Observation: Immediately place the mouse into the observation chamber. Record the number of head twitches over a 30-minute period. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not part of a grooming behavior.[18]

-

Data Analysis: Compare the number of head twitches across dose groups using an appropriate statistical test (e.g., ANOVA). Calculate the ED50 (dose producing 50% of the maximal response) for the blockade experiment by non-linear regression.

-

Human Pharmacology & Clinical Implications

There is a notable lack of modern, controlled clinical studies on LSM-775. The available information is derived from a small number of studies in the 1950s and recent anecdotal reports. These historical accounts are inconsistent, with some suggesting doses of 75 µg produce effects comparable to 50 µg of LSD, while others indicate that much higher doses (350-700 µg) are needed to produce only threshold psychedelic effects.[1] These reports often mention a shorter duration of action and fewer peripheral effects (e.g., cardiovascular stimulation) compared to LSD.[3]

The preclinical data presented in this guide offer a strong mechanistic explanation for these observations. The potent 5-HT1A agonism of LSM-775 likely counteracts the 5-HT2A-mediated psychedelic effects, resulting in a blunted or attenuated psychoactive profile. It is plausible that only at higher doses does the 5-HT2A activation overcome the inhibitory influence of the 5-HT1A pathway, leading to weak or threshold effects. This dual-receptor activity makes LSM-775 a unique pharmacological tool for dissecting the respective contributions of the 5-HT1A and 5-HT2A receptor systems to consciousness and behavior.

Summary and Future Directions

The pharmacological profile of Lysergic acid morpholide (LSM-775) is defined by its dual agonism at 5-HT1A and 5-HT2A receptors. Unlike classic psychedelics, its potent 5-HT1A activity appears to functionally mask the behavioral effects typically associated with 5-HT2A activation. This unique profile provides a molecular basis for the weak psychoactive effects reported in humans.

Future research should focus on several key areas:

-

Controlled Clinical Trials: Modern, placebo-controlled studies are needed to definitively characterize the pharmacokinetics, pharmacodynamics, and subjective effects of LSM-775 in humans.

-

PET Imaging: Positron Emission Tomography studies could be used to determine the in vivo receptor occupancy of LSM-775 at 5-HT1A and 5-HT2A receptors at various doses.

-

Therapeutic Potential: The potent 5-HT1A agonism, combined with modest 5-HT2A activity, may present a novel profile for therapeutic applications, potentially separating anxiolytic or antidepressant effects from profound psychedelic experiences.

References

-

Brandt, S. D., Kavanagh, P. V., Twamley, B., Westphal, F., Elliott, S. P., Wallach, J., Stratford, A., Klein, L. M., McCorvy, J. D., Nichols, D. E., & Halberstadt, A. L. (2017). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). Drug Testing and Analysis, 9(10), 310-322. [Link]

-

Reddit. (2022). Research {Data}: Binding Affinities (Ki) of Serotonin vs. LSD at a few receptors. r/microdosing. [Link]

-

Psychedelic Science Review. (2019). The Serotonin Receptors: Comparing the Binding Affinity of 5 Psychedelics. [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2011). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Psychopharmacology, 213(1), 1-12. [Link]

-

Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2016). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 233(12), 2265-2275. [Link]

-

Wikipedia. Head-twitch response. [Link]

-

Van de Witte, S. V., van der Heijden, M. P., van de Koppel, S., Kramer, K., & de Boer, A. G. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 39(3), 173-180. [Link]

-

Eurofins. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]

-

Winter, J. C., Fiorella, D. J., Timineri, D. A., & Rabin, R. A. (2007). The 5-HT1A receptor and the stimulus effects of LSD in the rat. Pharmacology, biochemistry, and behavior, 87(4), 482-490. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Halberstadt, A. L. (2020). Automated Detection of Psychedelic-Induced Head-Twitch Response in Mice. ACS chemical neuroscience, 11(16), 2445-2456. [Link]

-

Egan, C. T., Herrick-Davis, K., Miller, K., Glennon, R. A., & Teitler, M. (1998). Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors. Psychopharmacology, 136(4), 409-414. [Link]

-

SB Drug Discovery. Comparison of hallucinogenic versus non-hallucinogenic psychedelics on 5HT2A receptors. [Link]

-

Holze, F., Gasser, P., Müller, F., Dolder, P. C., & Liechti, M. E. (2021). Role of the 5-HT2A Receptor in Acute Effects of LSD on Empathy and Circulating Oxytocin. Frontiers in pharmacology, 12, 711224. [Link]

-

Ray, T. S. (2010). Psychedelics and the human receptorome. PloS one, 5(2), e9019. [Link]

-

PubMed. (2017). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). [Link]

-

Wikipedia. LSM-775. [Link]

-

SciSpace. (2017). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). [Link]

-

Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. [Link]

-

University of Rochester Medical Center. CALCIUM FLUX PROTOCOL. [Link]

-

Knight, A. R., Misra, M., Quirk, K., Benwell, K., Revell, D., Kennett, G., & Bickerdike, M. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 114-123. [Link]

-

Jin, J., Wang, Y., Li, S., An, M., Hu, W., Wang, Y., ... & Wang, M. W. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Acta Pharmacologica Sinica, 38(3), 436-444. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LSM-775 - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Role of the 5-HT2A Receptor in Acute Effects of LSD on Empathy and Circulating Oxytocin [frontiersin.org]

- 13. innoprot.com [innoprot.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. sbdrugdiscovery.com [sbdrugdiscovery.com]

- 16. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Head-twitch response - Wikipedia [en.wikipedia.org]

- 19. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of LSM-775 at Serotonin Receptors

Abstract

Lysergic acid morpholide (LSM-775), a structural analog of lysergic acid diethylamide (LSD), has emerged as a compound of interest within the scientific community due to its unique pharmacological profile.[1][2] This technical guide provides a comprehensive analysis of the mechanism of action of LSM-775 at serotonin (5-HT) receptors, synthesizing data from binding affinity studies, functional assays, and in vivo behavioral models. We present evidence that LSM-775 acts as a non-selective agonist with high affinity and functional potency at both 5-HT₁A and 5-HT₂ subfamily receptors.[1][3][4][5] A central finding is that LSM-775's potent full agonism at the inhibitory 5-HT₁A receptor functionally masks the downstream effects of its partial agonism at the 5-HT₂A receptor, a mechanism that likely accounts for its attenuated psychedelic-like effects compared to related lysergamides.[1][3] This document details the experimental protocols necessary to elucidate this mechanism, presents quantitative data in a comparative format, and visualizes the key signaling pathways, offering a foundational resource for researchers in pharmacology and drug development.

Introduction: Unraveling a Complex Lysergamide

LSM-775, or N-morpholinyllysergamide, is a semi-synthetic ergoline derivative belonging to the lysergamide chemical class.[6] First investigated in the 1950s, it has recently reappeared on the new psychoactive substances (NPS) market, prompting renewed scientific inquiry into its pharmacological effects.[1][4] Unlike its prototypical relative, LSD, reports on the psychoactive properties of LSM-775 in humans are inconsistent, with some suggesting only weak or threshold psychedelic effects.[2][3] This discrepancy presents a compelling scientific question: what is the molecular mechanism that differentiates LSM-775's activity from other 5-HT₂A receptor agonists?

This guide addresses this question by providing a detailed examination of LSM-775's interaction with key serotonin receptors. We will dissect its binding characteristics, functional efficacy at distinct G-protein signaling pathways, and the integrated in vivo consequences of its mixed receptor profile. The central thesis of this work is that a comprehensive understanding of LSM-775 requires not only an assessment of its activity at the 5-HT₂A receptor, the primary target for classic hallucinogens, but also a thorough characterization of its potent engagement of the 5-HT₁A receptor system.

Receptor Binding Profile of LSM-775

The initial step in characterizing any ligand-receptor interaction is to quantify the affinity with which the ligand binds to its target. This is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity.

Studies reveal that LSM-775 possesses a nearly equivalent, high affinity for both human 5-HT₁A and 5-HT₂A receptors, immediately identifying it as a non-selective agent.[3][7]

Data Presentation: Binding Affinity (Kᵢ) of LSM-775

| Receptor Subtype | Radioligand | Kᵢ (nM) [Mean ± SEM] | Source |

| Human 5-HT₁A | [³H]8-OH-DPAT | 31.0 ± 7.4 | Brandt et al. (2018)[3] |

| Human 5-HT₂A | [³H]ketanserin | 29.5 ± 4.1 | Brandt et al. (2018)[3] |

Table 1: Competitive binding affinities of LSM-775 at human serotonin 5-HT₁A and 5-HT₂A receptors expressed in recombinant cell lines.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a generalized method for determining the Kᵢ of a test compound like LSM-775 at serotonin receptors. The principle is to measure the ability of increasing concentrations of the unlabeled test compound to displace a radiolabeled ligand that is known to bind specifically to the target receptor.[8]

Objective: To determine the binding affinity (Kᵢ) of LSM-775 for a specific serotonin receptor subtype.

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT₁A or 5-HT₂A receptor.

-

Radioligands: [³H]8-OH-DPAT (for 5-HT₁A), [³H]ketanserin (for 5-HT₂A).

-

Test Compound: LSM-775, serially diluted.

-

Non-specific Agent: 10 µM 5-HT (for 5-HT₁A) or 10 µM ketanserin (for 5-HT₂A).

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

-

Apparatus: 96-well plates, FilterMate™ harvester, glass fiber filters (GF/C, presoaked in 0.3% PEI), scintillation counter.[9]

Methodology:

-

Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in fresh, ice-cold assay buffer to a final protein concentration of 50-120 µ g/well .[9]

-

Plate Setup: In a 96-well plate, add reagents to a final volume of 250 µL per well.[9]

-

Total Binding Wells: 150 µL membrane preparation + 50 µL assay buffer + 50 µL radioligand.

-

Non-specific Binding (NSB) Wells: 150 µL membrane preparation + 50 µL non-specific agent + 50 µL radioligand.

-

Test Compound Wells: 150 µL membrane preparation + 50 µL LSM-775 dilution + 50 µL radioligand.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[9]

-

Harvesting: Terminate the incubation by rapid vacuum filtration onto GF/C filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Washing: Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding CPM - NSB CPM.

-

Plot the percentage of specific binding against the log concentration of LSM-775.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of LSM-775 that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

-

Causality and Validation: The use of specific radioligands ([³H]8-OH-DPAT for the agonist site of 5-HT₁A, [³H]ketanserin for the antagonist site of 5-HT₂A) ensures target-specific measurement. The inclusion of NSB wells, defined by a saturating concentration of a known ligand, is critical for self-validation; it quantifies the portion of radioactivity that is not bound to the specific receptor site, allowing for its subtraction to yield true specific binding.

Experimental Protocol 2: cAMP Inhibition GloSensor™ Assay

This protocol describes a non-radioactive, live-cell assay to measure changes in intracellular cAMP levels, ideal for assessing Gᵢ/ₒ-coupled receptor activation. [11]The principle relies on a genetically engineered form of luciferase that contains a cAMP-binding domain. Binding of cAMP to this biosensor causes a conformational change that increases light output. [11]For a Gᵢ/ₒ-coupled receptor, agonist stimulation will decrease the luminescent signal.

Methodology:

-

Cell Culture: Use HEK293T cells co-expressing the human 5-HT₁A receptor and the GloSensor™ cAMP biosensor plasmid. Plate cells in white, clear-bottom 384-well plates. [7]2. Substrate Equilibration: On the day of the assay, replace the culture medium with an assay buffer containing the GloSensor™ substrate and allow cells to equilibrate for at least 15 minutes. [7]3. Compound Addition: Treat cells with 10 µL per well of serially diluted LSM-775 and incubate for 15 minutes.

-

cAMP Stimulation: Initiate cAMP accumulation by adding a Gₛ-stimulating agent, such as 0.3 µM isoproterenol (a β-adrenergic agonist), to all wells. This creates a baseline level of cAMP for the 5-HT₁A receptor to inhibit.

-

Signal Detection: After a 15-minute incubation with isoproterenol, measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the maximum inhibition produced by a reference agonist like 5-HT (defined as 100%) and the signal from isoproterenol alone (defined as 0%). Plot the normalized response against the log concentration of LSM-775 to determine the EC₅₀ value. [7]

5-HT₂ Receptor Activation: The Gᵩ Pathway

The 5-HT₂ receptor subfamily (5-HT₂A, 5-HT₂B, 5-HT₂C) primarily couples to the Gαᵩ family of G-proteins. [12]Agonist binding activates Gαᵩ, which in turn stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum, where it binds to IP₃ receptors, triggering the release of stored intracellular calcium (Ca²⁺). [12] Assays measuring this Ca²⁺ mobilization show that LSM-775 is a partial agonist at all three 5-HT₂ receptor subtypes, with notable differences in potency and efficacy. [3][7]It is most potent and efficacious at the 5-HT₂A receptor, the subtype most associated with the effects of psychedelic compounds. [3][7]

Data Presentation: Functional Activity of LSM-775 at 5-HT₂ Receptors

| Receptor Subtype | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of 5-HT) | Source |

| Human 5-HT₂A | 4.9 | 89% | Brandt et al. (2018) [3][7] |

| Human 5-HT₂B | 26 | 77% | Brandt et al. (2018) [3][7] |

| Human 5-HT₂C | 230 | 77% | Brandt et al. (2018) [3][7] |

Table 2: Gᵩ-mediated Ca²⁺ mobilization by LSM-775 at human 5-HT₂ receptor subtypes. Efficacy is expressed relative to the maximum response produced by serotonin (5-HT).

Experimental Protocol 3: Calcium Mobilization Assay

This protocol measures the increase in intracellular Ca²⁺ following Gᵩ-coupled receptor activation using a fluorescent calcium indicator dye.

Methodology:

-

Cell Culture: Plate HEK293 cells expressing the target 5-HT₂ receptor subtype in black, clear-bottom 96-well plates.

-

Dye Loading: Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in buffer containing the dye for 30-60 minutes at 37°C. The dye is cell-permeable and becomes fluorescent upon binding to Ca²⁺.

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading.

-

Stimulation: Add serial dilutions of LSM-775 to the wells and immediately begin measuring fluorescence intensity over time (typically for 1-3 minutes).

-

Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to the response produced by a saturating concentration of a reference agonist (e.g., 5-HT) and plot against the log concentration of LSM-775 to determine EC₅₀ and Eₘₐₓ values. [7]

β-Arrestin Recruitment: A Critical Axis of Signaling

Beyond G-protein coupling, GPCRs can also signal through β-arrestin pathways. [13]Upon agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor's intracellular tail. [14]This interaction is critical for receptor desensitization and internalization, but also serves as a scaffold to initiate G-protein-independent signaling cascades. [13] Ligands that differentially engage G-protein versus β-arrestin pathways are termed "biased agonists." [15]While specific β-arrestin recruitment data for LSM-775 is not yet published, characterizing this pathway is an essential step for a complete mechanistic understanding, as β-arrestin signaling at the 5-HT₂A receptor is thought to contribute to the unique profiles of various psychedelic compounds. [16]

Experimental Protocol 4: PathHunter® β-Arrestin Recruitment Assay